molecular formula C18H12ClN5O B2424678 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891114-36-6

3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Cat. No.: B2424678
CAS No.: 891114-36-6
M. Wt: 349.78
InChI Key: KZQANQCVYGRHSC-UHFFFAOYSA-N
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Description

3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a triazolo[4,3-b]pyridazine core, which is known for its biological activity, particularly in the context of cancer treatment .

Preparation Methods

The synthesis of 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions . . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Comparison with Similar Compounds

Compared to other triazolo[4,3-b]pyridazine derivatives, 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide exhibits unique properties due to the presence of the chloro and benzamide groups. These functional groups enhance its binding affinity and specificity for certain molecular targets . Similar compounds include:

Properties

IUPAC Name

3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O/c19-14-5-1-4-13(9-14)18(25)21-15-6-2-3-12(10-15)16-7-8-17-22-20-11-24(17)23-16/h1-11H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQANQCVYGRHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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